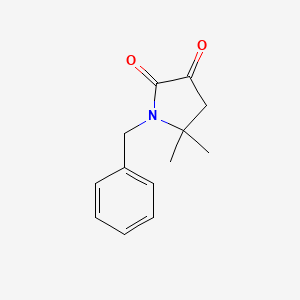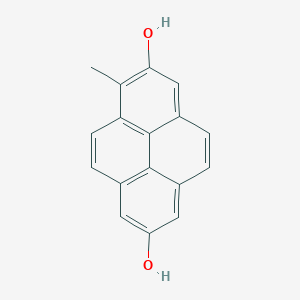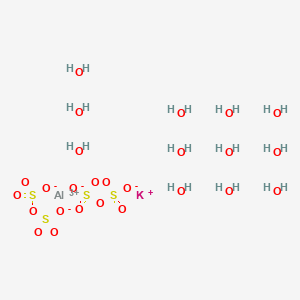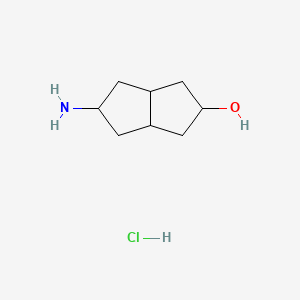
2,4-Diaminophenyl4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diaminophenyl4-methylbenzenesulfonate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of dyes and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminophenyl4-methylbenzenesulfonate typically involves the reaction of m-phenylenediamine with sulfuric acid or oleum at temperatures ranging from 140-250°C. This reaction is carried out in a solvent, which can be either an inorganic solvent like phosphoric acid or polyphosphoric acid, or an organic solvent with a high boiling point . Another method involves the use of 2,4-dinitrochlorobenzene as a raw material, which is reacted with sodium hydrogen sulfite and then reduced .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized to ensure high yield and quality while minimizing environmental impact. For instance, the use of sulfuric acid is carefully managed to reduce waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diaminophenyl4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis and further chemical transformations.
Substitution: Nucleophilic substitution reactions are significant, especially in the formation of sulfonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydrogen sulfite, and various organic solvents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, which are used in the synthesis of dyes and other chemical products .
Applications De Recherche Scientifique
2,4-Diaminophenyl4-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Diaminophenyl4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, which are crucial for its role in the synthesis of other chemical products. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminobenzenesulfonic acid: A closely related compound with similar chemical properties.
4-Methylbenzenesulfonic acid: Another related compound used in similar applications.
Uniqueness
2,4-Diaminophenyl4-methylbenzenesulfonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable derivatives makes it particularly valuable in the synthesis of dyes and other chemical products .
Propriétés
Formule moléculaire |
C13H14N2O3S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
(2,4-diaminophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,14-15H2,1H3 |
Clé InChI |
DUWAMCJTVLVPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)


![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)

![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)

